molecular formula C18H15BrN2O2S B284478 2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B284478
M. Wt: 403.3 g/mol
InChI Key: SGVLCEGMHWCHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound acts by inhibiting various signaling pathways involved in cancer cell growth and survival. It has also been suggested that this compound may act by modulating the activity of certain enzymes involved in neurodegenerative disorders.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for the development of new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.

Future Directions

There are several future directions for the research of 2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. One of the most promising directions is the development of new cancer treatments based on this compound. Further studies are needed to determine the optimal dosage, administration method, and combination with other drugs. Additionally, this compound has shown potential for the treatment of neurodegenerative disorders, and further studies are needed to determine its efficacy in these conditions. Furthermore, the mechanism of action of this compound needs to be fully understood to develop more effective treatments.
In conclusion, 2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising compound for the development of new cancer treatments. Further studies are needed to determine its optimal dosage, administration method, and combination with other drugs. Additionally, this compound has shown potential for the treatment of neurodegenerative disorders, and further studies are needed to determine its efficacy in these conditions.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been reported by various researchers. One of the most commonly used methods involves the reaction of 2-(4-bromophenoxy)acetic acid with 5-methyl-4-phenyl-2-thiohydantoin in the presence of a base such as triethylamine. The resulting compound is then treated with acetic anhydride to obtain the final product. Other methods involve the use of different starting materials and reagents.

properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15BrN2O2S/c1-12-17(13-5-3-2-4-6-13)21-18(24-12)20-16(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,21,22)

InChI Key

SGVLCEGMHWCHEZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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